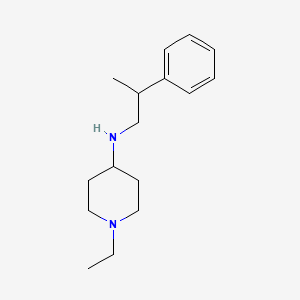
1-ethyl-N-(2-phenylpropyl)-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-N-(2-phenylpropyl)-4-piperidinamine, also known as N-ethyl-4-phenylpiperidine-4-amine (EPPP), is a synthetic compound that belongs to the class of piperidine derivatives. EPPP has been widely used in scientific research as a tool for studying the central nervous system and its effects on behavior and cognition.
作用机制
EPPP acts as a dopamine and norepinephrine reuptake inhibitor, which means that it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in the concentration of dopamine and norepinephrine in the synaptic cleft, which can lead to increased activity in the brain. The exact mechanism of action of EPPP is not fully understood, but it is believed to involve interactions with the dopamine transporter and the norepinephrine transporter.
Biochemical and Physiological Effects
EPPP has been shown to have a number of biochemical and physiological effects on the brain and body. In animal studies, EPPP has been shown to increase locomotor activity, enhance learning and memory, and increase dopamine and norepinephrine levels in the brain. EPPP has also been shown to have analgesic properties, which makes it a potential candidate for the treatment of pain.
实验室实验的优点和局限性
One of the main advantages of using EPPP in laboratory experiments is its ability to selectively target dopamine and norepinephrine transporters. This allows researchers to study the effects of these neurotransmitters on behavior and cognition in a more targeted and specific way. However, there are also limitations to using EPPP in laboratory experiments. EPPP has a relatively short half-life, which means that its effects are short-lived and may not be sustained over long periods of time. Additionally, EPPP has been shown to have addictive properties, which can make it difficult to use in certain types of experiments.
未来方向
There are a number of future directions for research on EPPP. One area of interest is the potential use of EPPP as a treatment for pain. EPPP has been shown to have analgesic properties in animal studies, and further research is needed to determine its potential as a pain medication in humans. Another area of interest is the role of EPPP in addiction and substance abuse. EPPP has been shown to have addictive properties, and further research is needed to understand the mechanisms underlying these effects. Finally, there is a need for more research on the long-term effects of EPPP on the brain and body, particularly with regards to its potential for abuse and addiction.
合成方法
EPPP is synthesized by reacting 1-phenyl-2-chloropropane with piperidine in the presence of lithium aluminum hydride. The resulting compound is then treated with ethylamine to produce EPPP. The synthesis of EPPP is relatively simple and can be carried out in a laboratory setting using standard equipment and reagents.
科学研究应用
EPPP has been used extensively in scientific research to study the central nervous system and its effects on behavior and cognition. EPPP has been shown to have dopaminergic and noradrenergic activity, which makes it a useful tool for studying the role of these neurotransmitters in the brain. EPPP has been used in animal studies to investigate the effects of dopamine and norepinephrine on behavior, learning, and memory.
属性
IUPAC Name |
1-ethyl-N-(2-phenylpropyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-3-18-11-9-16(10-12-18)17-13-14(2)15-7-5-4-6-8-15/h4-8,14,16-17H,3,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWYWFMGRXMJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(2-phenylpropyl)piperidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5109512.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-iodo-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5109517.png)
![ethyl N-methyl-N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]glycinate](/img/structure/B5109523.png)
![5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5109539.png)
![ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5109545.png)

![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B5109561.png)


![methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5109573.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5109578.png)

![2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide](/img/structure/B5109602.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5109605.png)